8-Chloro-5-piperazin-1-ylsulfonylisoquinoline

MLC-kinase inhibition structure–activity relationship 8-chloro substituent

Researchers requiring dual MLC-kinase/PKC inhibition face reproducibility risks from unverified 8-chloro substitution. HA-156 (CAS 110408-12-3) is the definitive reference compound with established Ki values (MLC-kinase: 7.3 μM; PKC: 7.2 μM). • 8-Cl substituent essential for potency-dechlorinated analog shows ~33-fold reduced affinity. • Validated in vivo in CNS memory models; ensures consistency with published pharmacology. • Supplied as dihydrochloride salt for enhanced solubility; typical research packs 10-100 mg.

Molecular Formula C13H14ClN3O2S
Molecular Weight 311.79 g/mol
CAS No. 110408-12-3
Cat. No. B009135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
CAS110408-12-3
Molecular FormulaC13H14ClN3O2S
Molecular Weight311.79 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyDIVCZQBJKQHGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HA-156 Identity and Class Overview


8-Chloro-5-piperazin-1-ylsulfonylisoquinoline (CAS 110408-12-3), also known as HA-156, is a synthetic isoquinolinesulfonamide derivative with the molecular formula C₁₃H₁₄ClN₃O₂S and a molecular weight of 311.79 g/mol (free base) [1]. Its dihydrochloride salt form (CAS 355115-40-1) is more commonly supplied for research use, featuring enhanced aqueous solubility and a melting point of 198–200°C (dec.) [2]. The compound belongs to the H-series of protein kinase inhibitors, a well-characterized family of ATP-competitive isoquinolinesulfonamide derivatives that includes fasudil (HA-1077) and hydroxyfasudil (HA-1100) [3]. The defining structural feature—an 8-chloro substituent on the isoquinoline ring combined with a 5-piperazinylsulfonyl moiety—directly governs its target engagement profile and distinguishes it from both non-chlorinated and quinoline-based analogs [4].

Pathway Study Dual MLC-kinase/PKC inhibition in Ca²⁺-dependent myosin phosphorylation research
Structural Requirement 8-Chloro substituent essential for target engagement; dechlorinated analogs show markedly reduced activity
Reference Standard H-series isoquinolinesulfonamide benchmark for kinase inhibitor SAR campaigns

HA-156 Substitution Risks vs. Analogs


Substitution of 8-chloro-5-piperazin-1-ylsulfonylisoquinoline with in-class isoquinolinesulfonamide derivatives carries quantifiable risk because the 8-chloro substituent is not ornamental but mechanistically decisive for kinase affinity. Direct SAR evidence demonstrates that removal of this chlorine atom—as in the dechlorinated analog HA-100—markedly reduces MLC-kinase affinity by approximately 33-fold (HA-156 Ki = 7.3 μM vs. HA-100 IC₅₀ = 240 μM) [1]. Furthermore, replacing the isoquinoline core with a quinoline scaffold yields an entirely distinct compound (CAS 139390-30-0) with no established equivalence in target selectivity profiles [2]. The homopiperazine-containing fasudil scaffold further diverges by preferentially targeting Rho-kinase (ROCK) rather than the dual MLC-kinase/PKC inhibition profile characteristic of HA-156 [3]. Procuring a generic 'isoquinolinesulfonyl-piperazine' without verifying the 8-chloro substitution status therefore carries a high probability of obtaining a compound with qualitatively and quantitatively distinct biological activity, undermining experimental reproducibility.

Research Target
Substitute
Mismatch Risk
HA-156 (8-chloro)
HA-100 (dechlorinated)
MLC-kinase engagement may be substantially weaker; cellular MLC phosphorylation may not be inhibited
Isoquinoline core
Quinoline analog (CAS 139390-30-0)
Heterocyclic core substitution alters target selectivity profile; no equivalence established
Piperazine (HA-156) dual MLC-kinase/PKC
Fasudil (homopiperazine, ROCK-selective)
Primary kinase target differs; ROCK vs. MLC-kinase/PKC pathways may not transfer

HA-156 Comparative Evidence


MLC-Kinase Affinity: 8-Chloro vs. Dechlorinated Analog

The 8-chloro substituent is the primary driver of MLC-kinase binding affinity in the isoquinolinesulfonylpiperazine series. HA-156 (8-chloro) inhibits MLC-kinase with a Ki of 7.3 μM, whereas the dechlorinated analog HA-100 shows an IC₅₀ of 240 μM against the same enzyme, representing an approximately 33-fold loss of affinity upon chlorine removal [1]. This affinity difference is attributed to the hydrophobicity contribution of the chlorine atom, which correlates with MLC-kinase inhibition potency across the series [1].

MLC-Kinase Affinity
Head-to-head
Ki = 7.3 μM (HA-156)
IC₅₀ = 240 μM (HA-100)
8-Chloro substituent drives MLC-kinase affinity; dechlorinated analog ~33-fold weaker
In vitro kinase assay; ATP-competitive
MLC-kinase inhibition structure–activity relationship 8-chloro substituent

Functional Selectivity in Platelet MLC Phosphorylation

In a functional cellular assay using human platelets stimulated with collagen, HA-156 (8-chloro) significantly inhibited myosin light chain (MLC) phosphorylation, whereas the dechlorinated analog HA-100 produced no significant inhibition under identical conditions [1]. This qualitative functional difference—active vs. inactive—transcends the quantitative affinity gap and demonstrates that the 8-chloro substituent is required for cellular target engagement.

Platelet MLC Phosphorylation
Head-to-head
Significant inhibition (HA-156)
No inhibition (HA-100, HA-142)
8-Chloro required for cellular functional activity; dechlorinated analog inactive
Collagen-stimulated human platelets
myosin light chain phosphorylation platelet activation functional selectivity

Dual MLC-Kinase/PKC Inhibition vs. ROCK Selectivity

HA-156 inhibits both MLC-kinase (Ki = 7.3 μM) and protein kinase C (Ki = 7.2 μM) with near-equivalent potency, establishing a dual-inhibition profile [1]. In contrast, the clinically used isoquinolinesulfonamide fasudil (HA-1077), which incorporates a homopiperazine ring rather than piperazine, preferentially targets Rho-associated coiled-coil kinase (ROCK) with IC₅₀ values of ~1.9 μM for ROCK1 and ~1.6 μM for ROCK2, and shows substantially weaker activity against PKC [2]. The isoquinoline core scaffold identity is therefore necessary but not sufficient to define target selectivity—the piperazine ring size and 8-chloro substituent together confer a kinase inhibition profile mechanistically distinct from that of the homopiperazine-containing fasudil series.

Kinase Selectivity Profile
Cross-study
MLC-kinase Ki 7.3 μM, PKC Ki 7.2 μM
Fasudil: ROCK1 IC₅₀ ~1.9 μM
HA-156 for MLC-kinase/PKC studies; fasudil for ROCK pathway research
Distinct primary kinase targets despite shared isoquinolinesulfonyl ancestry
protein kinase C inhibition ROCK selectivity fasudil comparator

Piperazine Requirement in Antitubercular IMPDH Inhibition

In a comprehensive SAR study of 48 1-(5-isoquinolinesulfonyl)piperazine analogs as M. tuberculosis IMPDH inhibitors, both the piperazine and isoquinoline rings were established as essential structural elements for target-selective whole-cell antitubercular activity [1]. Among the most promising analogs, compound 47 achieved an IC₅₀ of 0.30 ± 0.04 μM against MtbIMPDH in biochemical assays and maintained on-target whole-cell activity (M. tuberculosis H37Rv MIC = 6.7 ± 0.7 μM) [1]. Compound 21 demonstrated activity against IMPDH in both wild-type M. tuberculosis (IC₅₀ = 0.55 ± 0.10 μM) and a compound 1-resistant mutant (IC₅₀ = 1.1 ± 0.2 μM) [1]. While 8-chloro-5-piperazin-1-ylsulfonylisoquinoline (HA-156) was not directly tested in this study, its scaffold forms the core pharmacophore upon which these optimized analogs were built, reinforcing the procurement value of the authentic 1-(5-isoquinolinesulfonyl)piperazine architecture.

MtbIMPDH Scaffold SAR
Class-level
Optimized analog IC₅₀ = 0.30 μM; H37Rv MIC = 6.7 μM
Isoquinolinesulfonyl-piperazine scaffold validated for MtbIMPDH target engagement
HA-156 scaffold core; not directly tested in this study
Mycobacterium tuberculosis IMPDH inhibition antitubercular SAR

MtbIMPDH Docking Affinity Advantage Over Isoniazid

In a molecular modeling study evaluating novel 1-(5-isoquinolinesulfonyl)piperazine derivatives as M. tuberculosis IMPDH inhibitors, the lead compound 17 achieved a MolDock score of -155.094 kcal/mol (H-bond contribution -11.3109 kcal/mol), substantially outperforming the first-line antitubercular drug isoniazid (MolDock score -47.5936 kcal/mol) [1]. A rationally optimized analog, 17c, achieved a further improved docking score of -175.761 kcal/mol. Molecular dynamics simulations over 100 ns confirmed the stability of the IMPDH–compound 17 complex with an average RMSD of ~1.6 Å and a binding free energy (ΔG_bind) of -54.19 kcal/mol [1]. ADMET profiling of these isoquinolinesulfonyl-piperazine derivatives predicted high intestinal absorption (>90%) and favorable drug-likeness compliance [1]. These computational findings reinforce the privileged status of the isoquinolinesulfonyl-piperazine scaffold for MtbIMPDH target engagement.

In Silico MtbIMPDH Docking
In silico
Lead compound 17 MolDock: -155.1 kcal/mol vs isoniazid -47.6 kcal/mol
Scaffold advantage in docking supports structure-based design programs
Computational study; HA-156 as core pharmacophore
molecular docking MtbIMPDH in silico screening

Dihydrochloride Salt Form Specifications

The commercially supplied dihydrochloride salt (CAS 355115-40-1) of 8-chloro-5-piperazin-1-ylsulfonylisoquinoline is characterized by a defined melting point of 198–200°C (with decomposition), an off-white to pale yellow solid appearance, and a standard purity of ≥98% as verified by HPLC, NMR, and GC batch quality control [1]. Storage at -20°C is recommended, with slight solubility in methanol and water [1]. The free base (CAS 110408-12-3) has a calculated XLogP3 of 1.2, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds, indicating moderate lipophilicity suitable for cell permeability [2]. In comparison, the dechlorinated analog HA-100 (CAS 210297-47-5) has a molecular weight of 350.3 g/mol (dihydrochloride) and different solubility characteristics [3], while the quinoline analog (CAS 139390-30-0) has the same molecular formula but a distinct heterocyclic core [4].

Dihydrochloride Identity
Specification
MW 384.71, mp 198–200°C, purity ≥98%
Defined salt form specifications for lot verification; distinct from analogs
HPLC, NMR, GC batch QC
dihydrochloride salt melting point purity specification

HA-156 Research and Procurement Scenarios


Myosin Phosphorylation with Dual MLC-Kinase/PKC Inhibition

HA-156 is the preferred tool compound for studies that require simultaneous inhibition of both Ca²⁺/calmodulin-dependent MLC-kinase and protein kinase C with near-equivalent potency (Ki = 7.3 μM and 7.2 μM, respectively) [1]. This dual-inhibition profile enables researchers to probe the overlapping contributions of these two Ca²⁺-dependent kinases to myosin light chain phosphorylation in intact cells. The 8-chloro substituent is essential for this activity, as the dechlorinated analog HA-100 shows an approximately 33-fold reduction in MLC-kinase affinity (IC₅₀ = 240 μM) and fails to inhibit collagen-induced MLC phosphorylation in platelets [1]. Fasudil (HA-1077) and hydroxyfasudil (HA-1100) are not suitable substitutes, as their primary target is ROCK rather than MLC-kinase/PKC [2].

8-Chloro Reference Standard in Kinase Inhibitor SAR

In structure–activity relationship campaigns exploring the isoquinolinesulfonamide chemical space, HA-156 serves as the definitive 8-chloro reference compound. The established SAR demonstrates that the chlorine atom contributes hydrophobicity that directly correlates with MLC-kinase inhibitory potency, while the electron density of the isoquinoline ring nitrogen correlates with PKC inhibition [1]. Researchers synthesizing novel analogs can benchmark their compounds against HA-156's well-characterized Ki values to quantify the contribution of substituent modifications at the 8-position. The dechlorinated analog HA-100, the quinoline-based analog (CAS 139390-30-0), and the 5-substituted isomer each provide orthogonal comparator data points for dissecting the pharmacophoric contributions of the chlorine, heterocycle, and sulfonylpiperazine moieties [1].

Antitubercular IMPDH Scaffold Optimization

The 1-(5-isoquinolinesulfonyl)piperazine scaffold, of which HA-156 is a prototypical member, has validated target engagement against M. tuberculosis IMPDH (MtbIMPDH), an essential enzyme for guanine nucleotide biosynthesis in mycobacteria [1]. SAR studies of 48 analogs have established that both the piperazine and isoquinoline rings are essential for target-selective whole-cell activity, with optimized analogs achieving MtbIMPDH IC₅₀ values as low as 0.30 μM and M. tuberculosis H37Rv MIC values of 6.7 μM [1]. Computational studies further support this scaffold, with isoquinolinesulfonyl-piperazine derivatives achieving MolDock scores approximately 3.3-fold greater than isoniazid against MtbIMPDH [2]. HA-156 provides medicinal chemistry teams with an authentic reference standard for verifying synthetic routes to this privileged scaffold.

In Vivo Kinase Inhibition in Memory Formation

HA-156 has been employed alongside other protein kinase inhibitors (H-7, TFP, W-9, W-13) in chick brain memory formation models, where bilateral injection into the intermediate medial hyperstriatum ventrale (IMHV) produced amnesic effects in a one-trial passive avoidance task [1]. This in vivo validated utility distinguishes HA-156 from analogs that lack demonstrated CNS activity. The ability to compare HA-156's effects head-to-head with inhibitors of differing kinase selectivity (e.g., H-7 as a broad-spectrum PK inhibitor, TFP as a calmodulin antagonist) enables dissection of the specific roles of Ca²⁺-dependent kinases in memory consolidation [1]. Procurement of authentic HA-156 ensures consistency with the published in vivo pharmacology literature.

Application
Selection Property
Validation Focus
Ca²⁺-dependent myosin phosphorylation studies
Dual MLC-kinase/PKC inhibition profile
Verify 8-chloro substituent identity; confirm cellular MLC phosphorylation inhibition
Isoquinolinesulfonamide SAR campaigns
8-Chloro reference compound with defined Ki values
Benchmark analog potency against HA-156 MLC-kinase and PKC Ki
MtbIMPDH inhibitor medicinal chemistry
Authentic 1-(5-isoquinolinesulfonyl)piperazine scaffold
Confirm scaffold identity; compare with optimized analog SAR data
Chick brain memory formation research
In vivo CNS kinase inhibition tool
Verify dihydrochloride salt form for aqueous solubility and CNS administration
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